N-acyl amines
N-Acyl amines are a class of organic compounds that contain both an amine group (-NH₂) and an acyl group (R'-CO-) attached to the same nitrogen atom. These functionalized molecules exhibit diverse chemical properties, making them valuable intermediates in various synthetic reactions. N-Acyl amines find extensive applications in pharmaceuticals, agrochemicals, and as precursors for other functional groups due to their reactivity towards nucleophiles and electrophiles.
Structurally, they are often derived from primary or secondary amines through acylation reactions using carboxylic acids or derivatives. The presence of the acyl group can influence the basicity and solubility of these compounds, offering a versatile platform for medicinal chemistry and material science applications. For instance, N-acyl amine derivatives are used in the synthesis of prodrugs, as ligands for metal complexes, and as intermediates in polymer synthesis.
In summary, N-acyl amines represent a structurally diverse group of compounds with broad utility across multiple sectors due to their unique chemical properties and reactivity.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid | 1428367-38-7 | C15H17NO3S2 |
![]() |
N-(2-hydroxypropyl)octadecanamide | 35627-96-4 | C21H43NO2 |
![]() |
ZP-amide C | 412316-38-2 | C16H27NO4 |
![]() |
N,N-Dimethyldecanamide | 14433-76-2 | C12H25NO |
![]() |
(2E)-N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-ylbut-2-enamide | 1448139-74-9 | C15H15NO4 |
![]() |
2-chloro-N,N-dimethylbutanamide | 59843-83-3 | C6H12NOCl |
![]() |
Butanamide,N,N-dimethyl-4-oxo- | 288569-59-5 | C6H11NO2 |
![]() |
2-Bromo-3-methyl-N-(1-phenylethyl)butanamide | 1016865-93-2 | C13H18BrNO |
![]() |
N-(2-hydroxypropyl)octanamide | 23054-60-6 | C11H23NO2 |
![]() |
(2Z)-3-(cyclopropylcarbamoyl)prop-2-enoic acid | 27995-78-4 | C7H9NO3 |
Related Literature
-
Jiahe Zang,Rongrun Hu,Han Man,Jichao Zhang,Fei Wang,Dalin Sun,Yun Song,Fang Fang J. Mater. Chem. A, 2021,9, 8341-8349
-
Akiko Ogata,Yoshio Tsujino,Toshiyuki Osakai Phys. Chem. Chem. Phys., 2000,2, 247-251
-
Di Ma,Guang Wu,Jiafeng Wan,Fangwei Ma,Weidan Geng,Shijiao Song RSC Adv., 2015,5, 107785-107792
-
Anna S. Degtyarenko,Marcel Handke,Karl W. Krämer,Shi-Xia Liu,Silvio Decurtins,Eduard B. Rusanov,Laurence K. Thompson,Harald Krautscheid,Konstantin V. Domasevitch Dalton Trans., 2014,43, 8530-8542
-
Maria Aqeel Khan,Saba Fazal-ur-Rehman,Abdul Hameed,Shazia Kousar,Kourosh Dalvandi,Sammer Yousuf,Muhammad Iqbal Choudhary,Fatima Zehra Basha RSC Adv., 2015,5, 59240-59250
-
Sung Ho Jung,Ki-Young Kwon,Jong Hwa Jung Chem. Commun., 2015,51, 952-955
-
I. D. Borges,J. A. V. Danielli,V. E. G. Silva,L. O. Sallum,J. E. Queiroz,L. D. Dias,I. Iermak,G. L. B. Aquino,A. J. Camargo RSC Adv., 2020,10, 22542-22555
-
Jianfeng Li Sustainable Energy Fuels, 2022,6, 2191-2197
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5